A Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde for Advanced Research
A Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This guide synthesizes available data on its chemical properties, reactivity, and potential applications to support its use in research and development.
Core Chemical Identity and Properties
5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a trifunctional aromatic compound. The benzaldehyde moiety features a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4. This specific arrangement of an aldehyde group, a phenolic hydroxyl, and two different halogen atoms on a benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules.
The interplay of the substituents is critical to its reactivity. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The fluorine and chlorine atoms modulate the acidity of the phenol and the reactivity of the aromatic ring, often enhancing the metabolic stability and binding affinity of derivative compounds in a drug discovery context.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties is presented below. These values are primarily derived from computational models and data from chemical suppliers, providing a baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [1][2] |
| Molecular Weight | 174.56 g/mol | [2] |
| CAS Number | 264879-16-5 | [2] |
| IUPAC Name | 5-chloro-4-fluoro-2-hydroxybenzaldehyde | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)O)C=O | [1] |
| InChI Key | FNSUKVJZMKQSNJ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥98% | [2] |
| Predicted XlogP | 2.3 | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 128.3 Ų | [1] |
Molecular Structure and Reactivity Analysis
The structure of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde dictates its chemical behavior. The electron-withdrawing nature of the aldehyde, fluorine, and chlorine substituents deactivates the aromatic ring towards electrophilic substitution, while the electron-donating hydroxyl group acts as an activating, ortho-, para-director. The position of these groups creates a specific reactivity map for synthetic chemists to exploit.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#4285F4"]; H2 [label="H"];
// Aldehyde group C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];
// Benzene ring with connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the ring C1 -- C_CHO [len=1.2]; C2 -- O2 [len=1.2]; C2 -- H2; C4 -- F [len=1.2]; C5 -- Cl [len=1.2];
// Aldehyde group structure C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];
// Positioning nodes for better visualization C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,3!"]; H_CHO [pos="1,3.5!"]; O_CHO [pos="-1,3.5!"]; O2 [pos="-2.6,1.5!"]; H2 [pos="-3.2,1.2!"]; F [pos="0,-3!"]; Cl [pos="2.6,-1.5!"]; } Caption: 2D structure of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde.
Key Reaction Pathways:
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Aldehyde Reactions: The formyl group can undergo standard aldehyde chemistry, including Wittig reactions, aldol condensations, and reductive amination to introduce diverse functional groups.[3]
-
Phenolic Hydroxyl Reactions: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, which can be useful as prodrugs or to modify solubility.
-
Nucleophilic Aromatic Substitution: While challenging, the presence of multiple electron-withdrawing groups may facilitate the displacement of the halogen atoms by strong nucleophiles under specific conditions.
Synthesis and Derivatization Strategies
The synthesis of substituted benzaldehydes often involves formylation of a corresponding phenol. While a specific, validated synthesis for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is not widely published in peer-reviewed literature, analogous preparations provide a reliable framework.
Illustrative Synthetic Protocol: Formylation of a Halogenated Phenol
The Duff reaction or Reimer-Tiemann reaction are common methods for ortho-formylation of phenols. The following protocol is adapted from the synthesis of a structurally similar compound, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, and illustrates a plausible approach.[4][5]
Reaction: Formylation of 4-Chloro-2-fluorophenol using hexamethylenetetramine in an acidic medium.
Step-by-Step Methodology:
-
Reactant Charging: To a solution of trifluoroacetic acid (TFA), add 4-Chloro-2-fluorophenol and an equimolar amount of hexamethylenetetramine.
-
Heating: The reaction mixture is heated (e.g., to 60°C) and stirred for several hours (e.g., 16 hours) to ensure complete reaction.[5]
-
Work-up: The mixture is cooled and then quenched by pouring it into ice-water.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.[5]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.[4][5]
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// Nodes Start [label="4-Chloro-2-fluorophenol\n+ Hexamethylenetetramine\n+ TFA"]; Reaction [label="Heat at 60°C\n(16 hours)"]; Quench [label="Pour into\nIce-Water"]; Extract [label="Extract with\nEthyl Acetate"]; Purify [label="Column\nChromatography"]; End [label="Pure 5-Chloro-2-fluoro-\n4-hydroxybenzaldehyde", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Reaction [label="Formylation"]; Reaction -> Quench [label="Work-up"]; Quench -> Extract; Extract -> Purify [label="Crude Product"]; Purify -> End; } Caption: Generalized workflow for the synthesis of a hydroxybenzaldehyde.
Applications in Research and Drug Discovery
Halogenated salicylaldehydes are important precursors in the synthesis of biologically active compounds. While specific applications of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde are not extensively documented, its structural motifs are found in molecules with a range of activities.
-
Pharmaceutical Intermediates: It serves as a key building block for creating more complex molecules with potential therapeutic value.[6] The presence of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Agrochemical Synthesis: Similar to other chlorinated phenols, this compound could be a precursor for novel herbicides and fungicides.[6]
-
Material Science: The unique electronic properties conferred by the substituents may be of interest in the development of new functional materials and polymers.[7]
Structurally related compounds have shown promise in several areas:
-
Antimicrobial and Anti-inflammatory Agents: Many salicylaldehyde derivatives exhibit antimicrobial and anti-inflammatory properties.[6]
-
Cytotoxic Agents: Curcuminoid analogues synthesized from fluorinated hydroxybenzaldehydes have demonstrated potent activity against cancer cell lines.[3]
Safety and Handling
As with all laboratory chemicals, 5-Chloro-2-fluoro-4-hydroxybenzaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Based on GHS classifications for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Conclusion
5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and materials science. Its trifunctional nature provides a versatile platform for synthetic chemists to develop novel molecules. While detailed research on this specific compound is emerging, the established chemistry of its constituent functional groups provides a strong foundation for its exploration in advanced research and development programs.
References
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PubChem. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586. Available from: [Link]
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PubChemLite. 5-chloro-4-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2). Available from: [Link]
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PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]
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PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. Available from: [Link]
- Google Patents. CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
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NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]
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ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde - 635-93-8. Available from: [Link]
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Appretech Scientific Limited. 5-chloro-4-fluoro-2-hydroxybenzaldehyde. Available from: [Link]
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PubChemLite. 5-chloro-2-fluoro-4-methylbenzaldehyde (C8H6ClFO). Available from: [Link]
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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